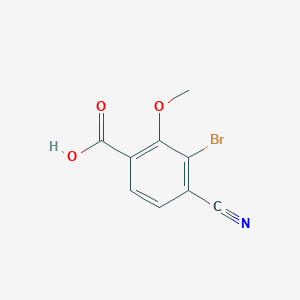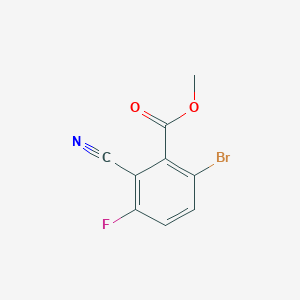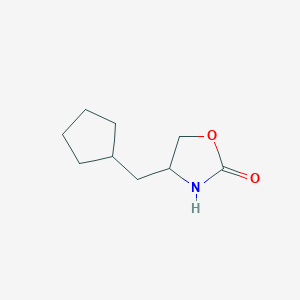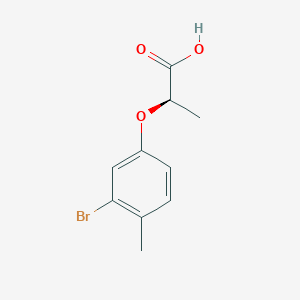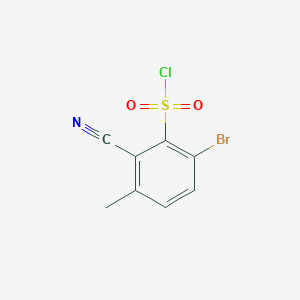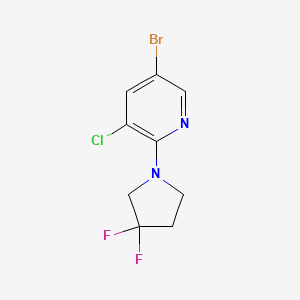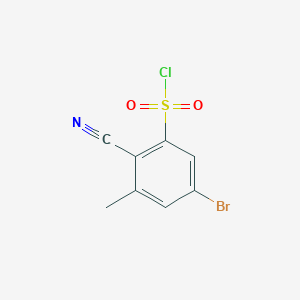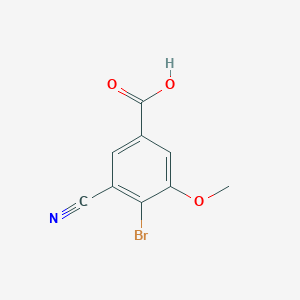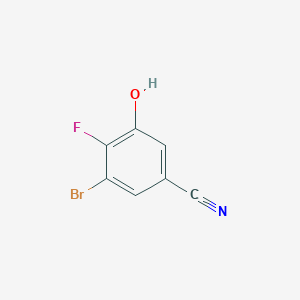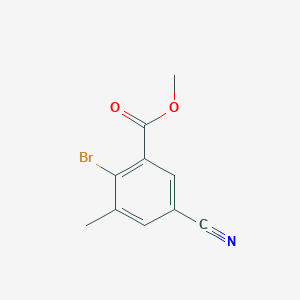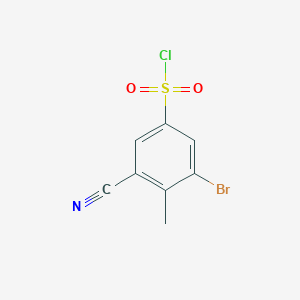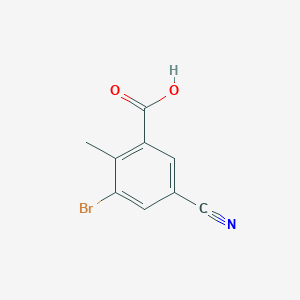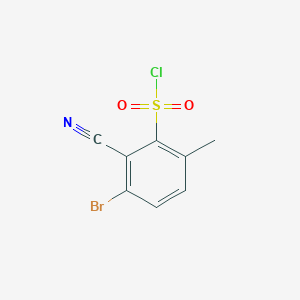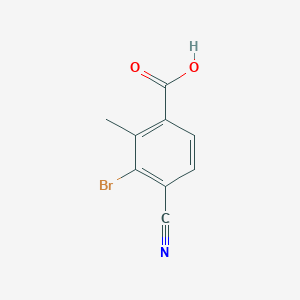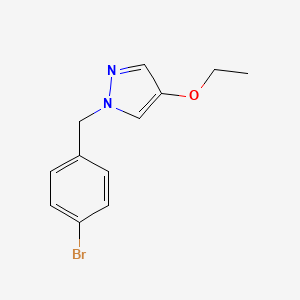
1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole
Overview
Description
1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole is a chemical compound with the molecular formula C11H12BrN2O . Its structure features a pyrazole ring substituted with an ethoxy group and a bromobenzyl moiety. This compound has been designed, synthesized, and evaluated for its biological activity .
Molecular Structure Analysis
- X-ray Single Crystal Diffraction : Reveals the precise three-dimensional arrangement of atoms in the crystal lattice .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
"1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole" and similar compounds have been synthesized and characterized through various methods, highlighting their importance as organic intermediates with potential in heterocyclic chemistry. For instance, the synthesis, crystal structure, and DFT study of a closely related compound, 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been documented, showcasing its structural and molecular conformational analysis through FTIR, NMR, MS, and X-ray diffraction, as well as DFT calculations (Yang et al., 2021).
Antibacterial Activity
Pyrazole Schiff bases, including compounds structurally related to "1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole," have been synthesized and investigated for their antibacterial potential. A study on pyrazole Schiff bases elucidated their structural properties and assessed their inhibitory activity against C. albicans and Gram-negative bacteria, indicating potential use as antibacterial agents (Feng et al., 2018).
Antimicrobial Applications
Further research into pyrazole derivatives has identified several compounds with significant antimicrobial activities. The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives and their evaluation against various bacterial and fungal strains showcased potent antimicrobial properties, demonstrating the therapeutic potential of such compounds (Raju et al., 2010).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. The investigation revealed significant antioxidant properties through various assays, indicating the relevance of pyrazole-based compounds in developing antioxidant agents (Chkirate et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-ethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNJHYUYPHFKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-4-ethoxy-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



